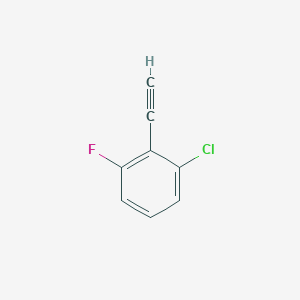

1-Chloro-2-ethynyl-3-fluorobenzene

Descripción

1-Chloro-2-ethynyl-3-fluorobenzene (molecular formula: C₈H₄ClF) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 3), and an ethynyl group (position 2). The ethynyl (–C≡CH) moiety introduces linear geometry and sp-hybridization, enhancing reactivity in cross-coupling reactions (e.g., Sonogashira couplings) . Its structural data include:

- SMILES:

C#CC1=C(C=CC=C1Cl)F - InChIKey:

WOXZDKIPMCBQJL-UHFFFAOYSA-N - Collision Cross-Section (CCS): Predicted values range from 118.5 Ų ([M-H]⁻) to 139.3 Ų ([M+Na]+) .

The compound is synthesized via desilylation of (2-chloro-6-fluorophenyl)ethynylsilane using K₂CO₃ in methanol . Its primary applications lie in pharmaceutical and materials chemistry as a building block for complex molecules.

Propiedades

IUPAC Name |

1-chloro-2-ethynyl-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-7(9)4-3-5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXZDKIPMCBQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-2-ethynyl-3-fluorobenzene can be synthesized through several methods, including:

Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with chlorine, ethynyl, and fluorine groups.

Sonogashira Coupling: This method involves the coupling of a halogenated benzene derivative with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods: Industrial production of 1-Chloro-2-ethynyl-3-fluorobenzene often involves large-scale electrophilic aromatic substitution reactions, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Análisis De Reacciones Químicas

1-Chloro-2-ethynyl-3-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The ethynyl group can participate in addition reactions with hydrogen halides or other electrophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide, thiols, and other nucleophiles.

Addition Reactions: Reagents such as hydrogen halides and catalysts like palladium are used under controlled conditions.

Oxidation and Reduction Reactions: Reagents like potassium permanganate for oxidation and hydrogen gas with a metal catalyst for reduction are commonly used.

Major Products Formed:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Addition Reactions: Products include haloalkenes and other addition products.

Oxidation and Reduction Reactions: Products include ketones, alcohols, and alkanes.

Aplicaciones Científicas De Investigación

1-Chloro-2-ethynyl-3-fluorobenzene has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-ethynyl-3-fluorobenzene involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions with nucleophiles, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to undergo substitution, addition, and other chemical reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Key structural analogs differ in substituent positions, bond types (ethynyl vs. ethenyl), or halogen composition. A comparative analysis is provided below:

Physical and Electronic Properties

- Collision Cross-Section (CCS) : The ethynyl group in 1-chloro-2-ethynyl-3-fluorobenzene contributes to a compact, linear structure, yielding lower CCS values compared to bulkier analogs .

- Electron-Withdrawing Effects : Fluorine and chlorine enhance the ring’s electrophilicity, directing reactions to meta/para positions. Ethenyl analogs exhibit weaker electron withdrawal .

Actividad Biológica

1-Chloro-2-ethynyl-3-fluorobenzene (C8H4ClF) is an organic compound that has garnered attention in various fields, including chemistry, biology, and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on available research.

1-Chloro-2-ethynyl-3-fluorobenzene is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H4ClF |

| Molecular Weight | 154.57 g/mol |

| State | Liquid at room temperature |

| Storage Conditions | Inert atmosphere, 2-8°C |

Target Interactions

The compound primarily interacts with various enzymes and cellular receptors. Its electrophilic nature allows it to undergo electrophilic aromatic substitution reactions, which are fundamental in its biological interactions.

Biochemical Pathways

1-Chloro-2-ethynyl-3-fluorobenzene can influence numerous biochemical pathways. The presence of chlorine and fluorine atoms enhances its reactivity and potential to modulate biological systems, affecting processes such as:

- Enzyme activation/inhibition : The compound can act as a substrate or inhibitor for specific enzymes.

- Receptor interaction : It may bind to cellular receptors, altering signal transduction pathways.

Pharmacokinetics

The pharmacokinetic profile suggests that 1-Chloro-2-ethynyl-3-fluorobenzene exhibits good bioavailability due to its liquid state and relatively low molecular weight.

Case Studies and Research Findings

Recent studies have highlighted the compound’s role in inhibiting specific ion channels. For instance, it has been reported to inhibit store-operated calcium entry (SOCE) in various cell types:

- Jurkat E6-1 lymphocytes : IC50 of 12 μM was observed using fluorescence assays .

- Rat peritoneal mast cells : An IC50 of 4 μM was noted in patch clamp studies .

These findings indicate a potential therapeutic application in conditions where calcium signaling is dysregulated.

Applications in Research

1-Chloro-2-ethynyl-3-fluorobenzene serves multiple roles across various fields:

Chemistry

- Used as a building block in the synthesis of complex organic molecules.

Biology

- Investigated for its bioactive properties and interactions with biomolecules.

Medicine

- Explored as a precursor for pharmaceuticals targeting specific biological pathways.

Industry

- Employed in the production of specialty chemicals with unique properties.

Summary of Findings

The biological activity of 1-Chloro-2-ethynyl-3-fluorobenzene underscores its significance as a versatile compound in scientific research. Its ability to modulate key biochemical pathways through interactions with enzymes and receptors presents opportunities for further exploration in drug development and therapeutic applications.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.